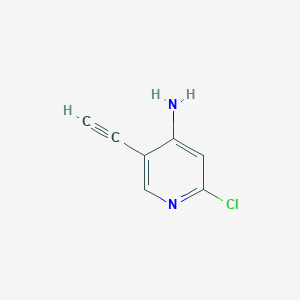

2-Chloro-5-ethynylpyridin-4-amine

描述

Contextualization of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental building block in organic chemistry. nih.govglobalresearchonline.net Its unique electronic properties and the ability to be readily functionalized make it a versatile scaffold. nih.gov Pyridine derivatives are integral to numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.govlifechemicals.com

In the realm of medicinal chemistry, the pyridine nucleus is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. nih.govresearchgate.netrsc.org This is evidenced by its presence in a significant number of FDA-approved drugs. lifechemicals.com The incorporation of a pyridine ring can enhance a molecule's pharmacological properties, including its ability to interact with enzymes and proteins. researchgate.net Pyridine derivatives have demonstrated a wide range of therapeutic applications, including as antibacterial, anticancer, and anticonvulsant agents. globalresearchonline.netresearchgate.net

Significance of Multifunctionalized Pyridines as Molecular Scaffolds

The strategic placement of multiple functional groups on a pyridine ring gives rise to multifunctionalized pyridines, which are highly valued as molecular scaffolds. nih.gov These scaffolds serve as a core structure upon which more complex molecules can be built, allowing for the systematic exploration of chemical space and the fine-tuning of a compound's properties. The diverse reactivity of different functional groups on the same pyridine core enables a variety of chemical transformations, leading to the synthesis of diverse compound libraries for screening and development. ekb.eg

The development of new synthetic methodologies to create these multifunctionalized pyridines is an active area of research. ekb.eg The ability to introduce different substituents with control over their position on the pyridine ring is crucial for designing molecules with specific biological activities or material characteristics. ekb.eg

Structural Elucidation and Nomenclatural Aspects of 2-Chloro-5-ethynylpyridin-4-amine

This compound is a pyridine derivative characterized by the presence of three distinct functional groups: a chloro group at the 2-position, an ethynyl (B1212043) group at the 5-position, and an amine group at the 4-position. This specific arrangement of substituents on the pyridine ring makes it a multifunctionalized scaffold with potential for a variety of chemical modifications.

The systematic IUPAC name for this compound is this compound. Its chemical structure and key identifiers are provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1261079-58-6 |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

Table 1: Chemical and Physical Properties of this compound.

Overview of the Research Landscape for Ethynylpyridines and Aminopyridines

The research landscape for both ethynylpyridines and aminopyridines is rich and varied, driven by their utility in several areas of chemistry.

Ethynylpyridines are valuable intermediates in organic synthesis. The ethynyl group (a carbon-carbon triple bond) is a versatile functional group that can participate in a wide range of chemical reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions. This reactivity allows for the construction of more complex molecular architectures. For instance, 2-chloro-5-ethynylpyridine (B33263) is a known compound used in synthetic chemistry. nih.gov

Aminopyridines are a class of pyridine derivatives that have been extensively studied, particularly in medicinal chemistry. The amino group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets. Furthermore, the amino group can be readily modified to introduce other functionalities. 2-Chloro-4-aminopyridine, a related structure, is recognized as an important intermediate in the synthesis of agricultural chemicals and pharmaceuticals. google.comdissertationtopic.net

The combination of these functional groups in a single molecule, as seen in this compound, presents a unique opportunity for the development of novel compounds with potentially interesting and useful properties. The chloro, ethynyl, and amino groups each offer distinct reactive sites, making this compound a highly versatile building block for further chemical exploration.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-ethynylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-2-5-4-10-7(8)3-6(5)9/h1,3-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABAOHKTDADMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 5 Ethynylpyridin 4 Amine and Precursor Intermediates

Methodologies for Amine Functionality Installation

Reduction of Nitro-Substituted Precursors

A key transformation in the synthesis of 2-Chloro-5-ethynylpyridin-4-amine is the reduction of a corresponding nitro-substituted precursor, namely 2-chloro-5-ethynyl-4-nitropyridine, to the desired 4-amino group. This step is crucial and can be accomplished through various catalytic hydrogenation methods. The choice of catalyst and reaction conditions is paramount to ensure high chemoselectivity, avoiding the reduction of the chloro or ethynyl (B1212043) functionalities.

Catalytic hydrogenation is a widely employed and powerful method for the reduction of nitro groups to amines. sci-hub.st Various heterogeneous catalysts are effective for this transformation. For instance, the reduction of related nitro-pyridines has been successfully achieved using catalysts such as platinum or palladium on a carbon support (Pt/C or Pd/C), and Raney Nickel. acsgcipr.orggoogle.com

A significant challenge in the hydrogenation of substituted nitroarenes, particularly those with halogen substituents, is the potential for hydrodehalogenation. To mitigate this side reaction and improve chemoselectivity, specialized catalysts have been developed. For example, sulfided platinum catalysts have been shown to selectively reduce nitro groups in the presence of activated heteroaryl halides. sci-hub.st Another approach involves the use of bimetallic catalysts. The reduction of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium to 2-chloro-5-methylpyridin-4-amine (B1314158) has been demonstrated with high conversion rates using catalysts composed of platinum and molybdenum or platinum and vanadium on activated carbon. chemicalbook.com These examples suggest that a similar strategy could be highly effective for the ethynyl analogue.

The reduction can also be carried out using metal powders in acidic media, such as iron in acetic acid, a classic method for nitro group reduction. google.com More modern and environmentally benign approaches utilize nanocatalysts, which can offer high efficiency and recyclability. For example, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been used for the catalytic reduction of nitroanilines in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4). nih.gov

Below is a table summarizing potential reduction methods applicable to a nitro-substituted precursor like 2-chloro-5-ethynyl-4-nitropyridine, based on analogous transformations.

| Precursor Example | Catalyst/Reagent | Conditions | Yield/Conversion | Reference(s) |

| 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium | 0.8% Pt, 0.6% Mo on activated carbon / H₂ | Ethanol, 30°C, 3 bar, 20h | >98% conversion | chemicalbook.com |

| 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium | 1% Pt, 2% V on activated carbon / H₂ | Ethanol, 30°C, 3 bar, 20h | ~87% conversion | chemicalbook.com |

| 2-chloro-4-nitropyridine N-oxide | Iron powder / Acetic acid | Reflux, 1.5h | 91.3% | google.com |

| 4-Nitroaniline (model) | CuFe₂O₄ NPs / NaBH₄ | Water, Room Temp. | 96.5% conversion in 40s | nih.gov |

| 4-Nitrochlorobenzene (model) | Sulfided Platinum / H₂ | - | 48% (prevents dehalogenation) | sci-hub.st |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of a multifunctional molecule like this compound can be approached through either convergent or divergent strategies, each with distinct advantages.

Convergent Synthesis: A convergent approach involves the synthesis of key molecular fragments separately, which are then combined in a late-stage reaction to form the final product. For this compound, a highly effective convergent strategy employs the Sonogashira cross-coupling reaction. wikipedia.orgrsc.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org

A plausible convergent route would be:

Fragment 1 Synthesis: Preparation of a suitably protected alkyne, such as trimethylsilylacetylene.

Fragment 2 Synthesis: Preparation of a di-halogenated aminopyridine intermediate, for example, 2-chloro-5-bromo-pyridin-4-amine or 2-chloro-5-iodopyridin-4-amine.

Coupling: A Sonogashira coupling of the two fragments, followed by deprotection of the alkyne, would yield the target molecule.

This methodology allows for the efficient assembly of the complex pyridine (B92270) derivative, and the mild reaction conditions often tolerate a wide range of functional groups. wikipedia.orgrsc.org

Divergent Synthesis: A divergent strategy begins with a common precursor that is sequentially modified to introduce the required functional groups. This approach can be useful for creating a library of related compounds for structure-activity relationship studies.

A potential divergent pathway for this compound could start from a simpler pyridine derivative, such as 2-chloropyridine. The synthesis might proceed as follows:

Nitration: Introduction of a nitro group at the 4-position of the pyridine ring.

Halogenation: Introduction of a halogen (e.g., bromine or iodine) at the 5-position.

Sonogashira Coupling: Introduction of the ethynyl group at the 5-position via coupling with a protected alkyne.

Reduction: Reduction of the 4-nitro group to the 4-amine group.

This pathway builds the complexity of the molecule step-by-step on a core pyridine scaffold.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, thereby improving the economic and environmental viability of the synthesis. The Sonogashira coupling is a key step where optimization can have a significant impact. scirp.org

Key parameters for optimization in a Sonogashira coupling include the choice of palladium catalyst, ligands, copper co-catalyst, base, and solvent. rsc.orgscirp.org

Catalyst and Ligand: The catalytic activity is influenced by the palladium source and the phosphine (B1218219) ligands used. Electron-rich and sterically bulky phosphines can enhance the rate-determining oxidative addition step and promote reductive elimination, leading to higher turnover numbers. rsc.org

Base: Amines such as triethylamine (B128534) (TEA) or piperidine (B6355638) are commonly used, often serving as both the base and the solvent. rsc.org The choice of base can significantly affect the reaction rate and the formation of byproducts like the homocoupled alkyne (Glaser coupling).

Solvent: Solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently employed. rsc.orgscirp.org The reaction can also be performed under milder and more environmentally friendly conditions, including in aqueous media. wikipedia.org

Temperature: While some Sonogashira reactions require elevated temperatures (e.g., 100°C), others can proceed efficiently at room temperature, which helps to minimize side reactions. wikipedia.orgscirp.org

The following table illustrates how different parameters can be varied to optimize a Sonogashira coupling reaction, based on general findings.

| Parameter | Variation | Effect on Reaction | Reference(s) |

| Catalyst Loading | Decreasing Pd catalyst loading (e.g., to ppm levels) | Reduces cost and metal contamination; requires highly active ligands. | rsc.orgorganic-chemistry.org |

| Base | Triethylamine, Piperidine, Carbonates (Cs₂CO₃, K₂CO₃) | Influences reaction rate and byproduct formation. Amine bases are common. | rsc.orgscirp.org |

| Solvent | DMF, THF, Acetonitrile, Water | Affects solubility and reaction rate. Water can be a sustainable option. | wikipedia.orgorganic-chemistry.orgscirp.org |

| Temperature | Room Temperature to 100°C | Higher temperatures can increase rate but may lead to more byproducts. Milder conditions are preferable. | wikipedia.orgscirp.org |

| Copper Co-catalyst | With or without CuI | Copper-free Sonogashira variants exist to avoid issues with copper, though the classic method uses a Cu(I) salt. | organic-chemistry.org |

Sustainable Chemistry Approaches in the Preparation of this compound

Incorporating principles of sustainable or "green" chemistry is increasingly important in chemical synthesis. For the preparation of this compound, several strategies can be employed to reduce the environmental impact.

Use of Greener Solvents: A significant portion of chemical waste comes from organic solvents. nih.gov Performing key reactions in water instead of volatile organic compounds can dramatically improve the safety and environmental profile of the synthesis. nih.gov For instance, Sonogashira couplings have been successfully developed to run in water, sometimes using surfactants to facilitate the reaction. organic-chemistry.org Amination reactions have also shown higher rates in water compared to organic solvents under acidic conditions. nih.gov

Catalyst Efficiency and Recyclability: The use of highly efficient catalysts at very low loadings (ppm levels) minimizes metal waste. organic-chemistry.org Furthermore, employing heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. For the nitro reduction step, magnetic nanoparticles (e.g., CuFe₂O₄) can be removed from the reaction mixture using a magnet and reused for multiple cycles without significant loss of activity. nih.gov Similarly, hydrogenation catalysts on solid supports can be filtered and recycled. acsgcipr.org

Atom Economy: Designing synthetic routes with high atom economy—maximizing the incorporation of atoms from the reactants into the final product—is a key green chemistry principle. Convergent syntheses like the Sonogashira coupling are often more atom-economical than long, linear sequences that may involve numerous protection and deprotection steps.

Avoiding Hazardous Reagents: Whenever possible, hazardous reagents should be replaced with safer alternatives. For example, catalytic transfer hydrogenation can be an alternative to using hydrogen gas under high pressure. sci-hub.st

By focusing on these areas, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 5 Ethynylpyridin 4 Amine

Transformations at the Ethynyl (B1212043) Group

The ethynyl group is a versatile handle for a wide range of chemical modifications, including additions, couplings, and reductions.

Hydration, Halogenation, and Cycloaddition Reactions

While specific examples for 2-Chloro-5-ethynylpyridin-4-amine are not extensively documented in the provided search results, the general reactivity of terminal alkynes suggests that the ethynyl group can undergo hydration to form the corresponding methyl ketone under acidic conditions with a mercury catalyst. Halogenation with reagents like bromine or iodine would be expected to yield the dihaloalkene. Furthermore, the ethynyl group is a prime candidate for cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles, a reaction widely used in click chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Stille)

The ethynyl group of this compound readily participates in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Heck Reaction: In the Heck reaction, the ethynyl group can couple with aryl or vinyl halides. organic-chemistry.orgmdpi.com This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.orglibretexts.org The general mechanism involves the oxidative addition of the halide to the palladium catalyst, followed by insertion of the alkyne, and subsequent reductive elimination to yield the coupled product. libretexts.org

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an organoboron compound with a halide. snnu.edu.cnnih.gov While the chloro group on the pyridine (B92270) ring is the more common coupling partner in this reaction, the ethynyl group can also be involved, particularly after conversion to an alkynylboronate ester. This reaction is known for its mild conditions and tolerance of various functional groups. nih.govorganic-chemistry.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Stille Reaction: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate. wikipedia.orglibretexts.org The ethynyl group of this compound can be converted to an alkynylstannane, which can then be coupled with various electrophiles. wikipedia.org This reaction is catalyzed by palladium and is known for its tolerance to a wide range of functional groups. libretexts.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Heck | Aryl/Vinyl Halide | Pd(0) complex, Base | Forms a new C-C double bond. organic-chemistry.orgmdpi.com |

| Suzuki-Miyaura | Organoboron Compound | Pd(0) complex, Base | Mild conditions, functional group tolerance. snnu.edu.cnnih.gov |

| Stille | Organotin Compound | Pd(0) complex | Tolerant to a wide range of functional groups. wikipedia.orglibretexts.org |

Selective Hydrogenation and Reduction Reactions

The ethynyl group can be selectively hydrogenated to either an alkene or an alkane. Catalytic hydrogenation using specific catalysts allows for controlled reduction. For instance, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is commonly used for the syn-selective reduction of alkynes to cis-alkenes. Complete reduction to the corresponding ethyl group can be achieved using catalysts like palladium on carbon under a hydrogen atmosphere. A synthesis of 2-chloro-5-methylpyridin-4-amine (B1314158) has been reported involving the hydrogenation of a related nitro compound, demonstrating the compatibility of the chloro- and amino-substituted pyridine ring with catalytic hydrogenation conditions. chemicalbook.com

Reactions Involving the Chloro Substituent

The chloro group on the pyridine ring is a key site for nucleophilic substitution and metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The chloro atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.commasterorganicchemistry.com This is due to the electron-withdrawing nature of the nitrogen atom in the aromatic ring, which activates the ring towards nucleophilic attack. youtube.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity. youtube.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloro group. The rate of these reactions can often be enhanced by heating. youtube.com

Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, enabling the coupling of a wide variety of amines with aryl chlorides under relatively mild conditions. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination of the aminated product. wikipedia.org This reaction is a powerful tool for the synthesis of complex amines.

| Reaction Type | Reagent | Key Features |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Activated by the ring nitrogen; proceeds via addition-elimination. youtube.comyoutube.com |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd Catalyst, Base | Forms a C-N bond; wide substrate scope. wikipedia.orgorganic-chemistry.org |

Chemical Modifications of the Pyridine Amine Functionality

The primary amino group at the C4 position of the pyridine ring is a key site for a variety of chemical transformations, including acylation, alkylation, arylation, and condensation reactions. These modifications are fundamental in the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the 4-amino group readily allows for acylation, alkylation, and arylation reactions. These transformations are crucial for the introduction of diverse substituents, thereby modulating the electronic and steric properties of the parent molecule.

Acylation of the amino group can be achieved using various acylating agents such as acid chlorides, anhydrides, and carboxylic acids activated with coupling agents. For instance, the reaction with acetic anhydride (B1165640) in pyridine can introduce an acetyl group. masterorganicchemistry.com This type of reaction is generally high-yielding and proceeds under mild conditions.

Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. However, the direct alkylation of amines with alkyl halides can sometimes be challenging to control, often resulting in a mixture of mono- and poly-alkylated products. wikipedia.orgorganic-chemistry.org More selective methods, such as reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, are often preferred for controlled mono-alkylation. masterorganicchemistry.com The use of specific catalysts, such as iridium complexes, has also been shown to facilitate selective N-methylation of amines using methanol (B129727) as the methylating agent. masterorganicchemistry.com

Arylation of the amino group, a key transformation for the synthesis of diarylamines, can be accomplished through various cross-coupling reactions. While traditional methods often require harsh conditions, modern catalytic systems, including copper- and palladium-based catalysts, have enabled these reactions to proceed under milder conditions with a broad range of aryl halides or their equivalents. libretexts.org

Table 1: Representative Reactions of the Amine Functionality

| Reaction Type | Reagents and Conditions | Product Type | Notes |

| Acylation | Acetic anhydride, pyridine | N-acetylated derivative | A common and efficient method for amine protection and modification. |

| Alkylation | Alkyl halide, base | Secondary or tertiary amine | Can lead to over-alkylation; selectivity can be an issue. |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amine | Offers better control over the degree of alkylation. |

| Arylation | Aryl halide, Pd or Cu catalyst, base | N-arylated derivative | Modern catalytic methods allow for a broad substrate scope. |

Condensation Reactions and Imine Formation

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govnih.gov This reversible reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. nih.govresearchgate.net

The formation of imines is a versatile method for introducing a wide variety of substituents onto the nitrogen atom. The stability of the resulting imine is influenced by the nature of the carbonyl compound used. Aromatic aldehydes, for instance, generally form more stable imines compared to aliphatic aldehydes. researchgate.net The reaction conditions, including the solvent and temperature, can also play a significant role in the reaction outcome. nih.gov For example, a study on the condensation of 2-aminomethylaniline with various aldehydes and ketones demonstrated that these reactions can proceed efficiently under flow conditions to produce a library of tetrahydroquinazolines. dissertationtopic.net

Table 2: Examples of Imine Formation with Aminopyridines

| Amine Reactant | Carbonyl Reactant | Conditions | Product | Reference |

| 2-Chloro-5-methylpyridine-3-carbaldehyde | Various primary amines | Heating (60-65°C) | 2-Chloro-5-methylpyridine-3-carbaldehyde imines | nih.gov |

| 2-Aminomethylaniline | Various aldehydes and ketones | Flow conditions | 1,2,3,4-Tetrahydroquinazolines | dissertationtopic.net |

| Benzaldehyde | Ethylamine | Not specified | N-Benzylideneethanamine | nih.gov |

Formation of Coordination Complexes and Ligand Chemistry

The presence of multiple heteroatoms (the pyridine ring nitrogen and the exocyclic amino nitrogen) makes this compound a potential ligand for the formation of coordination complexes with various metal ions. nih.gov Aminopyridines are known to act as versatile ligands, capable of coordinating to metal centers in a monodentate fashion through either the pyridine nitrogen or the amino nitrogen, or in a bridging or chelating manner. nih.gov

The coordination behavior is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. For instance, with bulky aminopyridine ligands, η¹-coordination through the pyridine nitrogen has been observed in iron(II) complexes. nih.gov In a series of copper(II) and cadmium(II) complexes with 3- and 4-aminopyridine, the ligands, in conjunction with isothiocyanate, led to the formation of 1D and 3D crystal structures stabilized by various hydrogen bonding interactions. nih.gov The study of such complexes is significant for the development of new materials with interesting structural and photoluminescent properties.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly efficient tools in organic synthesis. Aminopyridines and related aminopyrimidines are valuable substrates in MCRs for the construction of complex heterocyclic scaffolds. nih.govnih.gov

For example, 2-aminopyridine (B139424) can participate in a three-component reaction with an aldehyde and an isonitrile to generate imidazo[1,2-a]pyrimidine (B1208166) derivatives. achemblock.com The reactivity of aminopyrimidines in MCRs can lead to either fused heterocyclic systems or acyclic substituted products, depending on the reaction conditions and the nature of the other components. nih.gov Given the structural similarities, this compound is expected to be a viable component in various MCRs, such as the Ugi or Biginelli reactions, offering a pathway to highly functionalized and structurally diverse molecules.

Chemo-, Regio-, and Stereoselectivity in the Reactions of this compound

The presence of multiple reactive sites in this compound—the amino group, the ethynyl group, the chloro substituent, and the pyridine ring itself—raises important questions of selectivity in its chemical transformations.

Chemoselectivity : The relative reactivity of the different functional groups can be exploited to achieve selective modifications. For instance, in cross-coupling reactions, the choice of catalyst and reaction conditions can determine whether the reaction occurs at the C-Cl bond or involves the ethynyl group. Studies on related polysubstituted pyridines have demonstrated that the judicious selection of palladium catalysts can allow for the differentiation between bromide, chloride, and fluorosulfate (B1228806) leaving groups, enabling a stepwise and chemoselective synthesis of complex pyridines. masterorganicchemistry.com Similarly, reactions at the amino group, such as acylation, can often be performed selectively in the presence of the other functional groups under appropriate conditions.

Regioselectivity : When considering reactions involving the pyridine ring, such as electrophilic or nucleophilic substitution, the position of the existing substituents will direct the incoming group to a specific position. For example, in the SNAr amination of 5-substituted-2,4-dichloropyrimidines, the regioselectivity of the substitution at C2 or C4 can be controlled by the choice of the amine nucleophile. While direct functionalization of the C-H bonds of the pyridine ring in this compound is less explored, recent advances in C-H activation offer potential routes for selective modifications at the C3 or C6 positions.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR (¹H NMR, ¹³C NMR, ¹⁵N NMR) for Structural Assignment

¹H NMR (Proton NMR): This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Chloro-5-ethynylpyridin-4-amine, one would expect to observe distinct signals for the amine (-NH₂) protons, the aromatic proton on the pyridine (B92270) ring, and the acetylenic proton (-C≡CH). The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific positions in the molecule. For instance, data for a related compound, 2-chloro-5-methylpyridin-4-amine (B1314158), shows signals for the amine protons, a singlet for the methyl group, and distinct signals for the aromatic protons. chemicalbook.com

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments in the molecule. For the target compound, distinct signals would be expected for the five carbon atoms of the pyridine ring and the two carbon atoms of the ethynyl (B1212043) group. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom in the ring, as well as the hybridization of the carbon atoms. Data for similar structures like 2-chloropyridin-4-amine and 4-ethynylpyridine (B1298661) show characteristic chemical shifts for the pyridine and ethynyl carbons, respectively. nih.govnih.gov

¹⁵N NMR (Nitrogen-15 NMR): This technique would provide specific information about the electronic environment of the two nitrogen atoms in the pyridine ring and the amine group, helping to confirm their positions and bonding characteristics.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings within the molecule, helping to establish the connectivity of the proton network, for example, by showing a correlation between the aromatic proton and any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached. This would be instrumental in definitively assigning the signals in both the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are close to each other, which is critical for determining the three-dimensional structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate measurement of the molecular weight of this compound, allowing for the unambiguous determination of its elemental formula (C₇H₅ClN₂).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In a tandem MS experiment, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide valuable information about the structure of the molecule. libretexts.orgchemguide.co.ukwikipedia.orglibretexts.orgmiamioh.edu For this compound, one might expect to see fragmentation patterns corresponding to the loss of the chlorine atom, the ethynyl group, or the amine group. Predicted mass spectrometry data for a related compound, 2-chloro-5-ethynyl-3-iodo-4-pyridinamine, suggests potential fragmentation pathways. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

IR and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. mdpi.comnih.govnih.govresearchgate.netyoutube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the region of 3300-3500 cm⁻¹), the C≡C stretching of the alkyne (around 2100-2260 cm⁻¹), the C-H stretching of the alkyne (around 3300 cm⁻¹), and various C-C and C-N stretching and bending vibrations within the pyridine ring.

Raman Spectroscopy: Raman spectroscopy would also reveal these vibrational modes. Often, non-polar bonds like the C≡C bond give rise to strong Raman signals. The Raman spectrum of 4-ethynylpyridine, for example, provides data on the vibrational modes of the ethynyl group and the pyridine ring. nih.govnih.gov

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid can be definitively determined using single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

Despite the commercial availability of this compound from suppliers such as Matrix Scientific, a thorough search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a lack of deposited single-crystal X-ray diffraction data for this specific compound. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and other crystallographic parameters are not available in the public domain at this time. The determination of its solid-state structure would require future crystallographic studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

A comprehensive search for experimental UV-Vis spectroscopic data for this compound has not yielded any specific absorption spectra or maxima (λmax) values. While spectra for related compounds, such as 2-amino-5-chloropyridine (B124133) tetrachloromercurate, are available and show a cutoff wavelength (λ) at 348 nm, this information cannot be directly extrapolated to the target compound due to structural differences.

In the absence of experimental data, computational methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict the electronic absorption spectra of molecules. However, no published computational studies providing predicted UV-Vis data for this compound were identified. Therefore, the specific electronic transitions and absorption maxima for this compound remain to be determined experimentally or through dedicated computational analysis.

Theoretical and Computational Investigations of 2 Chloro 5 Ethynylpyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule to determine its properties. DFT studies on 2-Chloro-5-ethynylpyridin-4-amine would provide a wealth of information regarding its geometry, stability, and chemical reactivity.

Electronic Structure and Stability: DFT calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. The stability of the molecule can be further assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Illustrative Data from DFT Calculations:

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Total Electronic Energy | -X Hartrees | Indicator of molecular stability |

| Dipole Moment | Y Debye | Measure of molecular polarity |

| C-Cl Bond Length | ~1.75 Å | Influences reactivity at the chlorine atom |

| C≡C Bond Length | ~1.21 Å | Characteristic of the ethynyl (B1212043) group |

| N-H Bond Length | ~1.01 Å | Relates to the properties of the amino group |

Molecular Orbital Analysis (HOMO-LUMO Gaps and Energetics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the HOMO-LUMO gap would be influenced by the interplay of the electron-withdrawing chloro and ethynyl groups and the electron-donating amino group.

Energetics and Reactivity Prediction: The energies of the HOMO and LUMO themselves provide further insights. The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy is related to its ability to accept electrons (electron affinity). Mapping the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Illustrative HOMO-LUMO Data:

| Parameter | Energy (eV) (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 | Related to electron-donating ability |

| LUMO Energy | -1.2 | Related to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules in a vacuum, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a more realistic environment, such as in a solvent or interacting with other molecules.

Conformational Analysis: MD simulations would track the movements of the atoms of this compound over time, providing a detailed picture of its conformational flexibility. This is particularly relevant for understanding how the molecule might change its shape to fit into a binding site of a biological target, for instance.

Intermolecular Interactions: By simulating the molecule in a solvent (e.g., water), MD can reveal how it interacts with its surroundings. This includes the formation of hydrogen bonds between the amino group and water molecules, as well as other electrostatic and van der Waals interactions. Such simulations are crucial for predicting the solubility and bioavailability of a compound. In studies of similar substituted pyridines, MD simulations have been used to understand the binding process with proteins and the role of water molecules in these interactions. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. For this compound, this could involve studying its synthesis or its reactions with other molecules. By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathway can be determined. Identifying the transition state, which is the highest energy point along the reaction coordinate, is key to understanding the reaction's kinetics.

Prediction of Spectroscopic Parameters via Ab Initio Methods

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, ab initio or DFT methods could be used to calculate:

Infrared (IR) and Raman Spectra: The vibrational frequencies calculated from DFT can be used to predict the positions of peaks in the IR and Raman spectra. This would help in identifying the characteristic vibrations of the pyridine (B92270) ring, the C-Cl bond, the C≡C triple bond, and the N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental results for structural verification.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derivatives

QSAR and QSPR models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physical properties (QSPR).

QSAR Modeling: If a set of derivatives of this compound were synthesized and tested for a specific biological activity (e.g., as enzyme inhibitors), a QSAR model could be developed. This would involve calculating various molecular descriptors for each derivative (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to find a mathematical equation that relates these descriptors to the observed activity. Such models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. Studies on other substituted pyridines have successfully used QSAR to design new inhibitors. nih.govnih.gov

QSPR Modeling: Similarly, QSPR models could be developed to predict physical properties such as boiling point, solubility, or toxicity for a series of related compounds. This would be useful in chemical engineering and materials science applications.

Exploration of Biological Activities and Structure Activity Relationships of 2 Chloro 5 Ethynylpyridin 4 Amine Derivatives

Role as a Key Synthetic Intermediate for Biologically Active Molecules

The chemical architecture of 2-chloro-5-ethynylpyridin-4-amine derivatives makes them valuable building blocks for more complex, biologically active compounds. The chloro-, ethynyl-, and amino- groups on the pyridine (B92270) ring serve as reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular libraries.

Precursors to Agrochemicals (e.g., Neonicotinoid Insecticides, Herbicides)

Pyridine derivatives are foundational to the development of modern agrochemicals. agropages.com A closely related compound, 2-chloro-5-aminomethylpyridine, which differs by the reduction of the ethynyl (B1212043) group, is a known and important intermediate in the synthesis of insecticides. google.comgoogleapis.com Similarly, 2-chloro-5-chloromethylpyridine is a key raw material for neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. echemi.com The synthesis of 2-chloro-5-methylpyridine (B98176) is also a critical step in the creation of certain herbicides. epo.org The structural similarity highlights the utility of the 2-chloro-pyridine core in building molecules with potent pesticidal and herbicidal properties. echemi.comengebiotech.com Specifically, 4-Amino-2-chloropyridine is a key substance in synthesizing forchlorfenuron, a plant growth regulator, and also shows activity against agricultural pathogens like rust and powdery mildew. chemicalbook.com

Building Blocks for Pharmaceutical Agents

The this compound scaffold is also a key starting point for various pharmaceutical agents. More than 250 FDA-approved drugs contain chlorine, underscoring the importance of chlorinated intermediates in drug discovery. nih.gov The related compound 2-chloro-5-aminomethylpyridine serves as an intermediate for hypotensive agents. google.com The primary pharmaceutical application that has emerged for derivatives of 2-chloro-5-ethynylpyridine (B33263) is in the field of neuroscience, particularly as modulators of glutamate (B1630785) receptors. nih.govnih.gov

In Vitro Biological Activity Profiling of Derivatives

Derivatives of this compound have been synthesized and evaluated for a range of biological activities, leading to the discovery of potent molecules with potential therapeutic applications.

Anti-Mycobacterium tuberculosis (Mtb) Activity and Target Interactions

Tuberculosis remains a significant global health challenge, and the development of new anti-mycobacterial agents is critical. While direct studies on this compound derivatives are limited in the provided results, research into related structures demonstrates the potential of this chemical class. Studies on various carbazole (B46965), diospyrin, and furan/pyrrole derivatives have shown significant activity against Mycobacterium tuberculosis. nih.govnih.govmdpi.com For instance, a series of oxygenated tricyclic carbazole derivatives showed potent anti-TB activity, with the most active compounds having MIC₉₀ values ranging from 1.5 to 3.7 μM. nih.gov Another study on isatin-nicotinohydrazide hybrids identified compounds that inhibited a sensitive strain of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.48 μg/ml. researchgate.net These findings suggest that the pyridine core, when appropriately functionalized, can be a key element in designing novel anti-TB agents.

Table 1: Anti-Mycobacterium tuberculosis (Mtb) Activity of Related Derivative Classes

| Compound/Class | Strain | Activity Metric | Value |

|---|---|---|---|

| Isatin-nicotinohydrazide hybrid (8f) | M. tuberculosis (Sensitive) | MIC | 0.48 µg/ml |

| Isatin-nicotinohydrazide hybrid (6a) | M. tuberculosis (Sensitive) | MIC | 0.98 µg/ml |

| Isatin-nicotinohydrazide hybrid (8f) | M. tuberculosis (MDR) | MIC | 1.95 µg/ml |

| Isatin-nicotinohydrazide hybrid (8f) | M. tuberculosis (XDR) | MIC | 7.81 µg/ml |

| Oxygenated Carbazole (clauszoline-M) | M. tuberculosis | MIC₉₀ | 1.5-3.7 µM |

This table presents data on compound classes related to the core topic to illustrate potential activity.

Anticancer and Cytotoxicity Studies

Pyridine and its fused heterocyclic derivatives are a significant class of compounds in anticancer drug development. arabjchem.orgnih.govijsat.org Research has shown that pyridine-containing compounds can inhibit critical pathways in cancer progression, such as VEGFR-2 phosphorylation, which is essential for tumor growth. ijsat.org For example, certain pyridine-urea derivatives have demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7), with IC₅₀ values superior to the standard drug doxorubicin. ijsat.orgekb.eg Similarly, a novel imidazopyridine derivative, C188, was found to suppress proliferation and inhibit migration in breast cancer cells by targeting the Wnt/β-catenin signaling pathway. nih.gov While some 4'-C-ethynyl-2'-deoxypurine nucleosides showed potent anti-HIV activity, they also exhibited significant cytotoxicity. nih.gov The broad interest in pyridine derivatives for cancer therapy suggests that derivatives of this compound could be promising candidates for future investigation. arabjchem.org

Table 2: Anticancer Activity of Selected Pyridine Derivative Classes

| Compound/Class | Cell Line | Cancer Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Pyridine-urea derivative (8e) | MCF-7 | Breast Cancer | IC₅₀ | < Doxorubicin | ijsat.org |

| Pyridine-urea derivative (8n) | MCF-7 | Breast Cancer | IC₅₀ | < Doxorubicin | ijsat.org |

| Picolinamide derivative (1) | A549 | Lung Cancer | VEGFR-2 Inhibition | > Sorafenib | arabjchem.org |

| Imidazopyridine derivative (C188) | Breast Cancer Cells | Breast Cancer | Proliferation | Dose-dependent inhibition | nih.gov |

This table presents data on various pyridine derivatives to show the potential of the scaffold in anticancer research.

Modulation of Receptor Systems (e.g., Metabotropic Glutamate Receptor 5 Negative Allosteric Modulation)

A highly successful application of the 2-chloro-ethynylpyridine scaffold has been the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5). nih.govmdpi.com These receptors are a target for treating various psychiatric and neurological disorders. nih.govnih.gov

Starting from a screening hit, medicinal chemistry efforts led to the discovery of Basimglurant (RG-7090 or RO4917523) and CTEP . nih.gov Basimglurant, or 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine, is a potent and selective mGluR5 NAM that has advanced to phase II clinical trials for depression and Fragile X syndrome. nih.govnih.govwikipedia.org It demonstrates high oral bioavailability and a long half-life, making it suitable for once-daily administration. nih.gov

CTEP, or 2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, is another potent and selective mGluR5 NAM with a long half-life in rodents, making it an ideal tool for preclinical research. nih.govnih.gov Both compounds function by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and inhibiting its activity. nih.govnih.gov

Table 3: In Vitro Activity of mGluR5 Negative Allosteric Modulators

| Compound | Assay Target/Cell Line | Activity Metric | Value (nM) | Reference |

|---|---|---|---|---|

| Basimglurant | human mGlu5 (HEK293 cells) | IC₅₀ (Ca²⁺ mobilization) | 7.0 | targetmol.com |

| Basimglurant | human mGlu5 (HEK293 cells) | IC₅₀ ([³H]-inositolphosphate) | 5.9 | targetmol.com |

| Basimglurant | human mGlu5 | Kᵢ ([³H]-ABP688 binding) | 1.4 | targetmol.com |

| CTEP | mGlu5 Receptor | IC₅₀ | 2.2 | medchemexpress.com |

| CTEP | human mGlu5 (HEK293 cells) | IC₅₀ (Ca²⁺ mobilization) | 11.4 | medchemexpress.com |

Antioxidant and Anti-inflammatory Properties

The investigation into the antioxidant and anti-inflammatory properties of this compound derivatives is an emerging area of research. While direct studies on this specific compound are limited, the broader class of pyridine derivatives has shown promise. The antioxidant potential of such compounds is often attributed to their ability to donate electrons and react with free radicals, converting them into more stable products and thereby preventing radical chain reactions. nih.gov This activity is frequently associated with the presence of phenolic and amine groups within the molecular structure. nih.gov

In the context of inflammation, certain derivatives have been investigated for their ability to modulate inflammatory pathways. For instance, studies on related heterocyclic compounds have shown that they can limit the development of edema in in-vivo models. nih.goveurekaselect.com The anti-inflammatory effect is often linked to the inhibition of enzymes like cyclooxygenase (COX). eurekaselect.com Molecular docking studies on similar pyridine-containing structures have identified potential binding interactions with key residues in the active sites of inflammatory protein targets. eurekaselect.com

Insecticidal Activities

Derivatives of this compound have demonstrated significant potential as insecticidal agents. The pyridine moiety is a crucial component in many commercially successful insecticides. Research has shown that novel phenylpyridine derivatives can exhibit excellent insecticidal activity against various pests, including mites and lepidopteran species like Mythimna separata. nih.gov

Structure-activity relationship studies in this area have indicated that specific substitutions on the pyridine and associated phenyl rings can dramatically influence efficacy. For example, certain N-phenylbenzamide moieties incorporated into 2-phenylpyridine (B120327) derivatives have resulted in high mortality rates against Mythimna separata at specified concentrations. nih.gov The following table summarizes the insecticidal activity of selected 2-phenylpyridine derivatives.

| Compound ID | Insecticidal Activity against Mythimna separata (at 500 mg/L) |

| 5a | 100% inhibition |

| 5b | 100% inhibition |

| 5d | 100% inhibition |

| 5g | 100% inhibition |

| 5h | 100% inhibition |

| 5k | 100% inhibition |

| Data sourced from a study on 2-phenylpyridine derivatives containing N-phenylbenzamide moieties. nih.gov |

Recent studies have also explored thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines derived from a pyridine scaffold, which have shown promising results against aphids like Aphis gossypii. nih.gov

Mechanistic Insights into Biological Action through Molecular Docking and Protein Binding Studies

Molecular docking has become an invaluable tool for elucidating the potential mechanisms of action of this compound derivatives. These computational studies predict the binding affinity and orientation of a ligand within the active site of a target protein, offering insights into the molecular basis of its biological activity.

For instance, in the context of antidiabetic research, derivatives of 2-chloro-4-nitrobenzamide have been docked against α-glucosidase and α-amylase. nih.govresearchgate.net The results revealed that these compounds exhibit strong binding energies and form various interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions with the amino acid residues in the active sites of these enzymes. nih.govresearchgate.net One highly active compound, 5o, demonstrated significant inhibitory potential, which was supported by its docking score and interaction profile. nih.gov

Similarly, docking studies on 2-Amino-5-chloropyridine (B124133), a related compound, against the protein 7et7 have shown favorable binding energies, suggesting potential inhibitory action. mahendrapublications.com These studies help to rationalize the observed biological activities and guide the design of more potent inhibitors. The key interactions often involve specific amino acid residues like aspartic acid and phenylalanine. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analyses of Derivatives

The systematic analysis of structure-activity relationships (SAR) is crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural features that govern their efficacy.

Analysis of various pyridine derivatives has revealed several key trends:

Influence of Substituents: The nature and position of substituents on the pyridine ring and any associated aromatic systems play a critical role. For example, in a series of anticancer quinoxaline (B1680401) derivatives, the replacement of an electron-releasing group (OCH₃) with an electron-withdrawing group (Cl) was found to decrease activity. mdpi.com Conversely, in a series of antidiabetic benzamide (B126) derivatives, the presence of both an electron-donating group (CH₃) and an electron-withdrawing group (NO₂) on a phenyl ring enhanced inhibitory activity. nih.gov

Role of Functional Groups: Specific functional groups can be essential for activity. The presence of -OMe, -OH, -C=O, and NH₂ groups in certain pyridine derivatives has been shown to enhance their antiproliferative activity. nih.gov In contrast, the introduction of halogen atoms or bulky groups can sometimes lead to lower activity. nih.gov

Impact of Ring Systems: The fusion of additional ring systems or the nature of linkers between aromatic moieties can significantly affect biological outcomes. For instance, the introduction of a five or six-carbon ring can influence the antiproliferative activity of pyridine derivatives. nih.gov

The following table highlights some SAR findings for different classes of pyridine derivatives:

| Derivative Class | Key SAR Finding | Reference |

| Anticancer Quinoxalines | Replacement of OCH₃ with Cl decreases activity. | mdpi.com |

| Antidiabetic Benzamides | Electron-donating (CH₃) and electron-withdrawing (NO₂) groups on the phenyl ring favored inhibitory activity. | nih.gov |

| Antiproliferative Pyridines | Presence of -OMe, -OH, -C=O, and NH₂ groups can enhance activity. | nih.gov |

| Antiplasmodial 1,2,5-Oxadiazoles | Nitro-substituted compounds were more active than their amino analogs. | mdpi.com |

Rational Design and Synthesis of Novel Bioactive Analogues based on this compound Scaffold

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery and agrochemical development. mdpi.com The this compound scaffold serves as a valuable starting point for the synthesis of new chemical entities with tailored biological activities.

The process typically involves:

Scaffold Hopping and Bioisosterism: Replacing parts of the molecule with other fragments that retain similar steric and electronic properties to improve potency or pharmacokinetic properties. researchgate.net

Structure-Based Design: Utilizing information from molecular docking and protein binding studies to design molecules that fit optimally into the target's active site. nih.govresearchgate.net

Synthesis: Developing efficient synthetic routes to access the designed analogues. Recent advancements include the use of flow chemistry, which can offer improved reaction control, efficiency, and safety compared to traditional batch methods. researchgate.net

For example, new bioactive compounds have been synthesized from the key intermediate 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) by reacting it with various aromatic aldehydes to form hydrazone compounds. researchgate.net These synthetic efforts, guided by SAR and computational insights, pave the way for the development of novel therapeutic agents and pesticides.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of its distinct functional groups makes 2-Chloro-5-ethynylpyridin-4-amine a potentially valuable scaffold for the synthesis of complex, polyfunctional molecules. The chloro, ethynyl (B1212043), and amino moieties can each be selectively targeted in subsequent chemical transformations, enabling the construction of intricate molecular frameworks.

The chloro group can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at this position. The terminal ethynyl group is a gateway to a plethora of chemical transformations, including Sonogashira coupling, click chemistry, and various cycloaddition reactions. rsc.org The amino group can be acylated, alkylated, or used as a directing group in subsequent reactions.

The strategic combination of these reactions allows for a modular approach to the synthesis of highly substituted pyridines, which are key components in many pharmaceuticals, agrochemicals, and functional materials. nih.gov For instance, the sequential functionalization of the chloro and ethynyl groups could lead to the creation of novel ligands for catalysis or biologically active compounds.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Outcome |

| Chloro | Suzuki Coupling | Aryl or heteroaryl substitution |

| Chloro | Buchwald-Hartwig Amination | Introduction of a secondary or tertiary amine |

| Ethynyl | Sonogashira Coupling | Formation of a carbon-carbon bond with an aryl or vinyl halide |

| Ethynyl | Click Chemistry (CuAAC) | Formation of a triazole ring |

| Amino | Acylation | Formation of an amide |

| Amino | Reductive Amination | Formation of a secondary amine |

Applications in Polymer Chemistry

The presence of the terminal ethynyl group in this compound makes it a promising monomer for polymerization reactions. Ethynyl polymerization can lead to the formation of conjugated polymers with interesting electronic and optical properties. Furthermore, the ethynyl group is a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. acs.org This highly efficient and specific reaction allows for the facile synthesis of well-defined polymers and block copolymers.

The resulting polymers, incorporating the substituted pyridine (B92270) unit, could exhibit unique properties such as thermal stability, conductivity, and responsiveness to external stimuli like pH or metal ions, stemming from the pyridine nitrogen. Such materials could find applications in areas like organic electronics, drug delivery, and smart coatings.

Role in Supramolecular Chemistry

The structure of this compound is well-suited for applications in supramolecular chemistry, which involves the study of non-covalent interactions. The pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively, facilitating the formation of well-ordered, self-assembled structures. mdpi.com

Furthermore, the pyridine nitrogen is a known coordination site for a variety of metal ions. nih.gov This allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The ethynyl group can also participate in non-covalent interactions, such as π-stacking, further directing the assembly of complex supramolecular architectures. The ability to form these ordered structures is crucial for applications in areas like gas storage, catalysis, and molecular recognition. bath.ac.uk

Potential for Sensor Development and Molecular Recognition Systems

The combination of a fluorescent pyridine core and multiple binding sites makes this compound a compelling candidate for the development of chemical sensors. The fluorescence properties of aminopyridine derivatives can be sensitive to their local environment, including the presence of specific analytes. researchgate.net

The pyridine nitrogen and the amino group can act as binding sites for metal ions or anions through coordination and hydrogen bonding, respectively. researchgate.net Upon binding of a target analyte, a change in the electronic properties of the molecule could lead to a detectable change in its fluorescence emission, such as quenching or enhancement. This "turn-on" or "turn-off" response forms the basis of a fluorescent sensor. The specificity of the sensor could be tuned by modifying the substituents on the pyridine ring.

Development of Functional Materials and Optoelectronic Applications

The extended π-conjugation possible through the ethynyl group, coupled with the electron-donating and -withdrawing nature of the amino and chloro groups, respectively, suggests that this compound could be a valuable component in the design of functional organic materials with tailored optoelectronic properties. taylorfrancis.com Pyridine-based materials have shown promise in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

By incorporating this building block into larger conjugated systems or polymers, it may be possible to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the material's absorption and emission characteristics. nih.gov The potential for creating materials with tunable band gaps and charge transport properties makes this compound and its derivatives attractive for exploration in the field of organic electronics. rsc.org

Table 2: Summary of Potential Advanced Applications

| Application Area | Key Functional Groups | Underlying Principle |

| Complex Organic Synthesis | Chloro, Ethynyl, Amino | Orthogonal reactivity for sequential functionalization |

| Polymer Chemistry | Ethynyl | Ethynyl polymerization and click chemistry |

| Supramolecular Chemistry | Pyridine-N, Amino, Ethynyl | Hydrogen bonding, metal coordination, and π-stacking |

| Sensor Development | Pyridine-N, Amino | Analyte binding inducing a change in fluorescence |

| Functional Materials | Ethynyl, Amino, Chloro | Tuning of electronic and optical properties through conjugation |

Future Research Directions and Emerging Opportunities

Development of More Efficient and Environmentally Benign Synthetic Pathways

The synthesis of 2-chloro-5-ethynylpyridin-4-amine and its derivatives is a critical area for future research, with a strong emphasis on developing more efficient and environmentally friendly methods.

Current synthetic strategies often rely on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl (B1212043) group. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org While effective, these methods can suffer from drawbacks such as the use of expensive and toxic catalysts, the need for anhydrous and anaerobic conditions, and the formation of undesirable byproducts. wikipedia.org

Future research will likely focus on the following areas to address these limitations:

Development of Novel Catalytic Systems: There is a growing interest in creating more robust and recyclable catalysts. This includes the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be easily separated from the reaction mixture and reused. scilit.com Research into metal-free catalytic systems is also an active area, aiming to reduce cost and environmental impact. organic-chemistry.org

Green Reaction Conditions: The principles of green chemistry are increasingly being applied to the synthesis of pyridine (B92270) derivatives. scilit.comrsc.orgnih.govbiosynce.comacs.org This includes the use of greener solvents like water or ionic liquids, and employing energy-efficient techniques such as microwave-assisted synthesis. acs.org Solvent-free and catalyst-free reactions are also being explored as highly sustainable alternatives. nih.gov

Alternative Synthetic Routes: Exploring alternative synthetic pathways that avoid the use of pre-functionalized starting materials is a key objective. This could involve the development of one-pot multicomponent reactions that allow for the rapid assembly of the substituted pyridine core from simple and readily available precursors. nih.govnih.govnih.gov

| Catalyst System | Reaction Conditions | Advantages | Challenges |

| Homogeneous Palladium Catalysts | Mild temperature, amine base | High efficiency and functional group tolerance | Difficult to recover and reuse, potential for metal contamination |

| Heterogeneous Palladium Catalysts (e.g., Pd/C) | Often requires higher temperatures | Easy to separate and recycle, reduced metal leaching | May exhibit lower activity compared to homogeneous catalysts |

| Copper(I) Co-catalyst | Room temperature | Increases reaction rate | Can lead to homocoupling of alkynes, environmentally unfriendly |

| Metal-Free Catalysis | Varies | Avoids use of expensive and toxic metals | May require specific substrates or harsh conditions |

Expanding the Scope of Chemical Transformations and Derivatization

The presence of three distinct reactive sites—the chloro, ethynyl, and amino groups—makes this compound an ideal candidate for a wide range of chemical transformations and derivatization.

Future research in this area will likely focus on selectively targeting these functional groups to create a diverse library of novel compounds.

Reactions of the Ethynyl Group: The terminal alkyne is a versatile handle for various transformations. thieme-connect.com Cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, can be used to introduce triazole rings. thieme-connect.com The ethynyl group can also participate in hydroamination, hydroalkoxylation, and other addition reactions to generate a variety of substituted vinylpyridines.

Reactions of the Amino Group: The 4-amino group can be readily N-alkylated or N-acylated to introduce a wide range of substituents. researchgate.netgoogle.comchemrxiv.orgwikipedia.orggoogle.com Reductive amination with aldehydes or ketones provides another route to secondary and tertiary amines. google.com The amino group can also be used as a directing group for further functionalization of the pyridine ring.

Reactions of the Chloro Group: The chlorine atom at the 2-position can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, further expanding the chemical space accessible from this scaffold.

| Functional Group | Reaction Type | Potential Products |

| Ethynyl Group | Cycloaddition (e.g., CuAAC) | Triazole-substituted pyridines |

| Addition Reactions | Substituted vinylpyridines | |

| Amino Group | N-Alkylation/Acylation | N-substituted aminopyridines |

| Reductive Amination | Secondary and tertiary aminopyridines | |

| Chloro Group | Nucleophilic Aromatic Substitution | 2-substituted pyridin-4-amines |

Discovery of Novel Biological Targets and Therapeutic Applications for Derivatives

Pyridine and its derivatives are prevalent scaffolds in many FDA-approved drugs and are known to exhibit a wide range of biological activities. nih.govnih.govrsc.org The structural features of this compound make its derivatives promising candidates for drug discovery efforts.

Future research will likely focus on screening libraries of derivatives against a variety of biological targets to identify new therapeutic applications.

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. nih.govacs.orgnih.govnih.gov The 2-chloro-4-aminopyridine moiety, in particular, can act as a hinge-binding motif in the ATP-binding pocket of various kinases. By modifying the substituents at the 5-position and on the amino group, it may be possible to develop potent and selective inhibitors for specific kinases implicated in diseases such as cancer. nih.gov

Neurological Disorders: 4-Aminopyridine itself is a known potassium channel blocker and is used to treat symptoms of multiple sclerosis. researchgate.net Derivatives of this compound could be explored for their potential to modulate other ion channels or receptors in the central nervous system, leading to new treatments for a range of neurological conditions.

Infectious Diseases: Pyridine derivatives have also shown promise as antibacterial and antiparasitic agents. nih.gov The diverse functionalization possibilities of the this compound scaffold could lead to the discovery of new compounds with activity against drug-resistant pathogens.

| Potential Therapeutic Area | Rationale |

| Oncology | Pyridine scaffold is a known kinase inhibitor motif. |

| Neurology | 4-Aminopyridine is a known potassium channel blocker. |

| Infectious Diseases | Pyridine derivatives have shown antimicrobial activity. |

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of New Analogues

Future research will increasingly integrate AI and ML in the following ways:

De Novo Design: Generative AI models can be trained on large datasets of known bioactive molecules to design novel chemical structures with desired properties. nih.govoncodesign-services.com These models can be used to generate new analogues of this compound that are predicted to have high affinity and selectivity for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that correlate the structural features of a series of compounds with their biological activity. chemrevlett.comchemrevlett.comjmpas.comarxiv.orgarxiv.org These models can then be used to predict the activity of new, unsynthesized analogues, helping to prioritize which compounds to synthesize and test.

Prediction of ADMET Properties: AI and ML can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. This allows for the early identification of compounds with unfavorable pharmacokinetic or safety profiles, reducing the time and cost of drug development.

| AI/ML Application | Description |

| De Novo Design | Generation of novel molecular structures with desired properties. |

| QSAR Modeling | Prediction of biological activity based on chemical structure. |

| ADMET Prediction | Prediction of pharmacokinetic and toxicity properties. |

Exploration of this compound in Advanced Materials Science

The ethynyl group in this compound makes it a valuable building block for the synthesis of advanced organic materials with interesting electronic and optical properties.

Future research in this area could lead to the development of novel materials for a variety of applications.

Conjugated Polymers: The polymerization of ethynyl-substituted aromatic compounds can lead to the formation of conjugated polymers. These materials often exhibit semiconducting properties and can be used in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the nitrogen atom in the pyridine ring can also be used to tune the electronic properties of the resulting polymer.

Functional Materials: The reactive functional groups on the this compound scaffold can be used to create functional materials with specific properties. For example, the amino group could be used to attach the molecule to a surface or to another polymer backbone, while the ethynyl group could be used for post-polymerization modification.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the ethynyl group can both act as coordination sites for metal ions, making this compound a potential ligand for the construction of metal-organic frameworks. MOFs are porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing.

| Material Type | Potential Application |

| Conjugated Polymers | Organic electronics (OLEDs, OPVs) |

| Functional Materials | Surface modification, polymer composites |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-ethynylpyridin-4-amine?